Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl- Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-
Brand Name: Vulcanchem
CAS No.: 13796-22-0
VCID: VC20996045
InChI: InChI=1S/C22H18N2O2/c1-11-3-5-17-13(7-11)21(25)15-9-20-16(10-19(15)23-17)22(26)14-8-12(2)4-6-18(14)24-20/h3-8H,9-10H2,1-2H3,(H,23,25)(H,24,26)
SMILES: CC1=CC2=C(C=C1)NC3=C(C2=O)CC4=C(C3)C(=O)C5=C(N4)C=CC(=C5)C
Molecular Formula: C22H18N2O2
Molecular Weight: 342.4 g/mol

Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-

CAS No.: 13796-22-0

Cat. No.: VC20996045

Molecular Formula: C22H18N2O2

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl- - 13796-22-0

Specification

CAS No. 13796-22-0
Molecular Formula C22H18N2O2
Molecular Weight 342.4 g/mol
IUPAC Name 2,9-dimethyl-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione
Standard InChI InChI=1S/C22H18N2O2/c1-11-3-5-17-13(7-11)21(25)15-9-20-16(10-19(15)23-17)22(26)14-8-12(2)4-6-18(14)24-20/h3-8H,9-10H2,1-2H3,(H,23,25)(H,24,26)
Standard InChI Key XZDLFPWBCHSYFJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC3=C(C2=O)CC4=C(C3)C(=O)C5=C(N4)C=CC(=C5)C
Canonical SMILES CC1=CC2=C(C=C1)NC3=C(C2=O)CC4=C(C3)C(=O)C5=C(N4)C=CC(=C5)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator